
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide is a synthetic compound with the molecular formula C11H17N5O. It is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure.
Vorbereitungsmethoden
The synthesis of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The triazole moiety is introduced through a click chemistry reaction, which is known for its efficiency and selectivity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It shows promise as a therapeutic agent, particularly in targeting proteins involved in cancer pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as proteins involved in signal transduction pathways. It may inhibit the activity of these proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes that are critical for the survival and proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide can be compared with other azetidine derivatives, such as:
N-Cyclopentyl-3-(triazol-2-yl)azetidine-2-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-sulfonamide: Contains a sulfonamide group, which may confer different chemical properties and reactivity.
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-phosphonate: Incorporates a phosphonate group, potentially altering its interaction with biological targets. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c17-11(14-9-3-1-2-4-9)15-7-10(8-15)16-12-5-6-13-16/h5-6,9-10H,1-4,7-8H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEJWWHISACIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
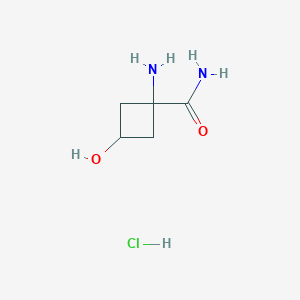
![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)

![N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)


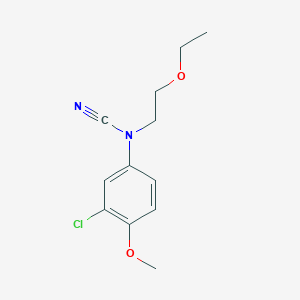

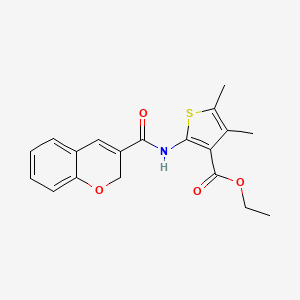
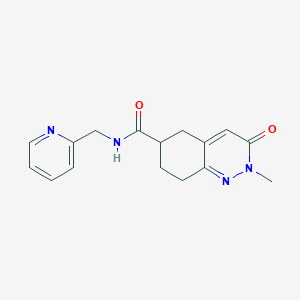
![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)
![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)
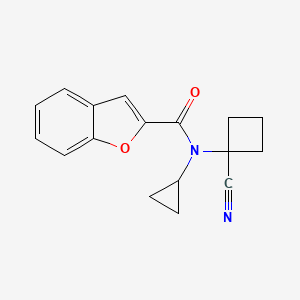
![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
